An In-depth Technical Guide on the Physicochemical Properties of 6-methylimidazo[1,2-a]pyrimidine
An In-depth Technical Guide on the Physicochemical Properties of 6-methylimidazo[1,2-a]pyrimidine
Introduction
Imidazo[1,2-a]pyrimidines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2] Their unique structural framework, which is a bioisostere of purine bases, makes them privileged scaffolds in drug discovery, exhibiting a wide array of pharmacological activities including anxiolytic, anticonvulsant, and anticancer properties.[1][3] The 6-methyl substituted analog, 6-methylimidazo[1,2-a]pyrimidine, serves as a crucial building block for the synthesis of more complex molecules and as a subject of study for understanding structure-activity relationships. A thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals to effectively design, synthesize, and formulate new chemical entities based on this scaffold.[4][5]
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-methylimidazo[1,2-a]pyrimidine. It is designed to be a practical resource, offering not only established data but also detailing the experimental methodologies for their determination, thereby providing a self-validating framework for researchers.
Structural and Molecular Properties
The foundational characteristics of any chemical compound are its structural and molecular properties. These attributes dictate its intrinsic behavior and its interactions with other molecules.
Molecular Structure and Conformation
The molecular structure of 6-methylimidazo[1,2-a]pyrimidine consists of a fused imidazole and pyrimidine ring system with a methyl group at the 6-position. The fused ring system is generally planar.[6]
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```**Caption:** 2D representation of 6-methylimidazo[1,2-a]pyrimidine.
Molecular Formula and Weight
The molecular and structural properties of 6-methylimidazo[1,2-a]pyrimidine are summarized in the table below.
Property Value Reference Molecular Formula C₇H₇N₃ Molecular Weight 133.15 g/mol IUPAC Name 6-methylimidazo[1,2-a]pyrimidine Canonical SMILES CC1=CC=N2C(N=C1)=NC=C2 InChI Key ZWKWQUBVIYMJQC-UHFFFAOYSA-N
Physicochemical Parameters
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic profiles in drug development. [7]They influence absorption, distribution, metabolism, and excretion (ADME), as well as target binding.
Melting Point
The melting point is a fundamental physical property that provides information about the purity and thermal stability of a compound. For crystalline solids, a sharp melting point range is indicative of high purity.
-
Experimental Value: While a specific experimental value for the parent 6-methylimidazo[1,2-a]pyrimidine is not readily available in the provided search results, derivatives have reported melting points. For example, a derivative, N-(4-Trifluoromethylphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine, has a melting point of 224–226 °C. [8]Another derivative, 2-(p-tolyl)imidazo[1,2-a]pyrimidine, has a melting point of 229–231 °C.
[2]
-
Methodology: Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to determine the melting point and enthalpy of fusion. [9]It measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
Caption: A simplified workflow for melting point determination using DSC.
Solubility
Solubility, particularly aqueous solubility, is a critical parameter for drug delivery and bioavailability.
[5]
-
Qualitative Assessment: The solubility of imidazo[1,2-a]pyrimidine derivatives can vary significantly based on their substituents. For instance, some derivatives are noted to be highly insoluble in nonpolar solvents like alkanes.
[10]* Methodology: Kinetic and Thermodynamic Solubility Assays
Kinetic solubility is often measured in high-throughput screening and provides an estimate of solubility under non-equilibrium conditions. Thermodynamic solubility represents the true equilibrium solubility.
Kinetic Solubility (Nephelometry):
-
Prepare a high-concentration stock solution of the compound in DMSO.
-
Add small aliquots of the stock solution to an aqueous buffer.
-
Monitor for the formation of precipitate using a nephelometer, which measures light scattering.
-
The concentration at which precipitation occurs is the kinetic solubility.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and metabolic stability.
[11]
-
Predicted Value: A predicted LogP value for the parent imidazo[1,2-a]pyrimidine is 1.1.
[12]
-
Methodology: Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining LogP.
[7]
-
Prepare a solution of the compound in a mixture of n-octanol and water.
-
The mixture is shaken vigorously to allow for partitioning between the two phases.
-
After separation of the layers, the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Acidity/Basicity (pKa)
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at a given pH, which affects its solubility, permeability, and target binding.
[13]
-
Predicted Value: A predicted pKa value for a related compound, 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine, is 7.07.
[14]* Methodology: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.
[15][16]
Caption: Workflow for pKa determination via potentiometric titration.
Spectral Properties
Spectroscopic analysis provides detailed information about the molecular structure and electronic properties of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structure elucidation. The chemical shifts in ¹H and ¹³C NMR spectra are characteristic of the electronic environment of the nuclei.
-
¹H and ¹³C NMR Data: Specific NMR data for the parent 6-methylimidazo[1,2-a]pyrimidine is not available in the search results. However, data for derivatives are reported. For example, for 2-(p-tolyl)imidazo[1,2-a]pyrimidine, the ¹H NMR (in DMSO-d6) shows signals at δ 9.48, 9.13–7.37, and 2.74–2.55 ppm, while the ¹³C NMR shows signals at δ 156.90, 144.71, 140.87, 137.96, 136.74, 130.35, 126.51, 124.12, 114.14, 109.40, and 21.16 ppm.
[2]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
-
IR Data: For a derivative, N-(4-diethylaminophenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine, characteristic IR peaks are observed at 3088, 3067, 2966, 2930, 1623, 1607, 1586, 1506, and 1480 cm⁻¹.
[8]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Imidazo[1,2-a]pyrimidine derivatives typically exhibit two main absorption bands. [10]One band around 280 nm is attributed to π → π* transitions, and another band around 315 nm is due to intramolecular charge transfer (ICT) transitions.
[10]
Chemical Stability and Reactivity
Understanding the stability and reactivity of a compound is crucial for its handling, storage, and formulation.
[4][17]
Thermal Stability
Thermal stability is essential, especially for drug candidates that may undergo heat sterilization or processing. [18]Many nitrogen-rich heterocyclic compounds demonstrate good thermal stability.
[4][17]
-
General Observations: Polynitrogenated heterocyclic esters have been shown to be thermally stable up to 250 °C in both inert and oxidizing conditions.
[4][17]
Chemical Reactivity
The imidazo[1,2-a]pyrimidine scaffold can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the synthesis of a diverse range of derivatives.
[19]
Conclusion
The physicochemical properties of 6-methylimidazo[1,2-a]pyrimidine and its derivatives are fundamental to their application in drug discovery and materials science. This guide has provided a comprehensive overview of these properties and the experimental methodologies for their determination. A thorough characterization of these parameters is a critical step in the rational design of new molecules with desired biological activities and developability profiles.
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